![molecular formula C23H14BrCl2N3O4 B2547485 (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 380478-19-3](/img/structure/B2547485.png)
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, chloro, methoxy, nitro, and cyanopropenamide groups would likely have a significant impact on the molecule’s shape and electronic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the bromo and chloro groups are good leaving groups and could be displaced in nucleophilic substitution reactions. The nitro group is electron-withdrawing and could activate the molecule towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by the polar nitro, methoxy, and cyanopropenamide groups. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Scientific Research Applications
Optical Properties and Materials Science Applications
Compounds similar to (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide have been studied for their optical properties, particularly in the context of nonlinear optical (NLO) activities and thermal stability, which are crucial for semiconductor devices. For example, research on chalcone derivatives, which share some structural similarities with the compound , has demonstrated significant NLO activities and thermal stabilities. These findings suggest potential applications in semiconductor devices due to their good electron transport materials, functioning as n-type organic semiconductors (Shkir et al., 2019).
Biological and Antitumor Applications
The compound's structural motifs are related to those of phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones, which have shown antitumor activity. Specifically, derivatives with nitro, chloro, bromo, and methoxy groups on the phenyl ring demonstrated tumor-inhibitory potency against Sarcoma 180 ascites cells in mice. This suggests potential applications in developing anticancer agents (Lin & Sartorelli, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrCl2N3O4/c24-17-3-8-22(33-13-14-1-4-18(25)5-2-14)15(10-17)9-16(12-27)23(30)28-21-7-6-19(29(31)32)11-20(21)26/h1-11H,13H2,(H,28,30)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHSBANULYBED-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrCl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
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